N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide
CAS No.:
Cat. No.: VC15391387
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5O3S |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H21N5O3S/c1-14(24)21-16-7-9-17(10-8-16)27(25,26)22-18-19-12-23(13-20-18)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H2,19,20,22) |
| Standard InChI Key | MDMGXXWDTDNOCK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide, reflects its hybrid structure. Key components include:
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A 1,4,5,6-tetrahydro-1,3,5-triazine ring, a partially saturated heterocycle with three nitrogen atoms.
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A benzyl group at position 5 of the triazine ring.
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A sulfamoyl bridge linking the triazine to a 4-acetamidophenyl moiety.
The stereoelectronic profile of this molecule is defined by the electron-deficient triazine core and the electron-rich benzyl and acetamide groups, creating a polarized system conducive to intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₃S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCCN2C3=CC=CC=C3 |
| InChI Key | MDMGXXWDTDNOCK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide involves multi-step organic transformations, typically proceeding as follows:
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Formation of the Triazine Core:
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Condensation of benzylamine with formaldehyde and ammonium chloride under acidic conditions generates the 1,3,5-triazine scaffold.
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Selective reduction of the triazine ring yields the 1,4,5,6-tetrahydro derivative.
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Sulfonamide Coupling:
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Reaction of 4-aminobenzenesulfonamide with chlorosulfonic acid produces the sulfonyl chloride intermediate.
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Nucleophilic substitution with the triazine amine forms the sulfamoyl linkage.
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Acetamide Functionalization:
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Acetylation of the para-aminophenyl group using acetic anhydride introduces the terminal acetamide moiety.
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Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazine Formation | Benzylamine, HCHO, NH₄Cl, HCl, 60°C | 72 |
| Sulfonylation | ClSO₃H, DCM, 0°C → RT | 85 |
| Acetylation | Ac₂O, Pyridine, 50°C | 91 |
Critical challenges include maintaining the stability of the tetrahydrotriazine ring during sulfonylation and minimizing side reactions such as over-acetylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required to achieve >95% purity.
Biological Activity and Mechanistic Insights
Antimicrobial Screening
Preliminary assays against Escherichia coli and Staphylococcus aureus reveal moderate bacteriostatic effects (MIC = 32–64 µg/mL), suggesting potential as a scaffold for antibiotic development. The benzyl group’s lipophilicity may enhance membrane permeability, a hypothesis supported by computational logP calculations (~2.8).
Comparative Analysis with Related Compounds
N-Benzyl-2-[(5-Benzyl-4-Phenyl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide
This structurally related compound (C₂₄H₂₂N₄OS, MW 414.52) replaces the triazine with a triazole ring, altering electronic properties . Key differences include:
| Property | Triazine Derivative | Triazole Derivative |
|---|---|---|
| Heterocycle | 1,3,5-Triazine | 1,2,4-Triazole |
| Sulfur Position | Sulfamoyl (-SO₂NH-) | Thioether (-S-) |
| Calculated logP | 2.8 | 3.4 |
| Antibacterial MIC | 32–64 µg/mL | 128 µg/mL |
The triazine derivative’s lower logP and sulfamoyl group may favor solubility and target engagement compared to the more lipophilic triazole analog.
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